N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-sulfonamide
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Description
“N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)-[1,1’-biphenyl]-4-sulfonamide” is a chemical compound with the molecular formula C21H23N5O3S and a molecular weight of 425.51 . It has a complex structure that includes a pyrimidine ring and a morpholine ring .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine ring and a morpholine ring . The pyridine and pyrimidine or 4-methylphenyl and amide fragments are almost coplanar .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 425.51 and a complex structure that includes a pyrimidine ring and a morpholine ring . The solubility of this compound in DMSO is unknown .Mechanism of Action
Target of Action
It is known that similar compounds, such as aminopyrimidines, have been found to interact with various enzymes and receptors
Mode of Action
It is likely that it interacts with its targets through the formation of hydrogen bonds and other non-covalent interactions, as is common for many aminopyrimidines . The presence of the morpholine group may also influence the compound’s interaction with its targets .
Biochemical Pathways
Aminopyrimidines are known to be involved in a wide range of biological processes, including dna synthesis and signal transduction . The compound’s effect on these pathways would depend on its specific targets.
Pharmacokinetics
The presence of functional groups such as the sulfonamide and morpholine may influence these properties
Result of Action
Depending on its targets and mode of action, it could potentially influence cell signaling, gene expression, or other cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s ionization state and therefore its ability to interact with its targets could be influenced by pH .
Properties
IUPAC Name |
N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]-4-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O3S/c1-20-19-26(32-15-17-35-18-16-32)30-27(28-20)29-23-9-11-24(12-10-23)31-36(33,34)25-13-7-22(8-14-25)21-5-3-2-4-6-21/h2-14,19,31H,15-18H2,1H3,(H,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUUDXWYFWMZKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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